molecular formula C13H13BF2O3 B13414592 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid

Cat. No.: B13414592
M. Wt: 266.05 g/mol
InChI Key: KIZBCBOKSGLYSL-UHFFFAOYSA-N
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Description

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is an organoboron compound with the molecular formula C13H11BF2O3. It is a boronic acid derivative, characterized by the presence of two fluorine atoms and a phenylmethoxy group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid typically involves the reaction of 2,4-difluorophenol with phenylmethanol in the presence of a base, followed by borylation using a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include the use of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: phenylmethoxylation and borylation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Scientific Research Applications

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. The compound acts as a nucleophile, transferring its aryl group to the palladium catalyst, which then couples with an electrophilic partner to form the desired product .

Comparison with Similar Compounds

  • 2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid
  • 2,4-Difluoro-3-formylphenylboronic acid
  • Phenylboronic acid

Comparison: 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to phenylboronic acid, it offers enhanced reactivity in cross-coupling reactions due to the electron-withdrawing effects of the fluorine atoms .

Properties

Molecular Formula

C13H13BF2O3

Molecular Weight

266.05 g/mol

IUPAC Name

(4,6-difluoro-6-phenylmethoxycyclohexa-2,4-dien-1-yl)boronic acid

InChI

InChI=1S/C13H13BF2O3/c15-11-6-7-12(14(17)18)13(16,8-11)19-9-10-4-2-1-3-5-10/h1-8,12,17-18H,9H2

InChI Key

KIZBCBOKSGLYSL-UHFFFAOYSA-N

Canonical SMILES

B(C1C=CC(=CC1(OCC2=CC=CC=C2)F)F)(O)O

Origin of Product

United States

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